
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone (DCBT-FP) is a synthetic organic compound with a unique structure that has been studied for its potential applications in the fields of medicine, chemistry, and engineering. DCBT-FP has been used as a building block in the synthesis of various compounds, and has been studied for its potential as a therapeutic agent. Additionally, this paper will outline the future directions for further research on the compound.
Applications De Recherche Scientifique
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been investigated for its potential applications in the fields of medicine, chemistry, and engineering. In medicine, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential as a therapeutic agent. In chemistry, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been used as a building block in the synthesis of various compounds. In engineering, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential applications in the development of new materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone may act as an inhibitor of certain enzymes and may also interact with certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone are not yet fully understood. However, it has been shown to have some anti-inflammatory and antioxidant activity in animal studies. Additionally, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been shown to have some cytotoxic activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its availability, its low cost, and its stability. The limitations of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its limited solubility in water and other solvents and its potential toxicity.
Orientations Futures
Future research on 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in medicine, chemistry, and engineering. Finally, further research should be conducted to investigate the potential toxicity of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone and to develop methods to reduce its toxicity.
Méthodes De Synthèse
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone can be synthesized by a three-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzaldehyde with trifluoroacetic acid in the presence of a base, such as sodium hydroxide, to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one. The second step involves the oxidation of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one with potassium permanganate to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone. The third step involves the reduction of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone with sodium borohydride to form the desired product, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone.
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-10-2-1-3-11(15)9(10)7-19-6-8(13(16,17)18)4-5-12(19)20/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYOMVEWKDWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2621586.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide](/img/structure/B2621589.png)
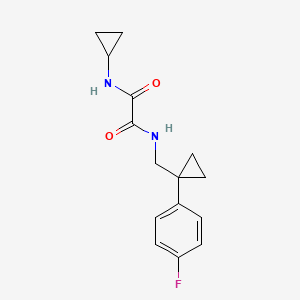
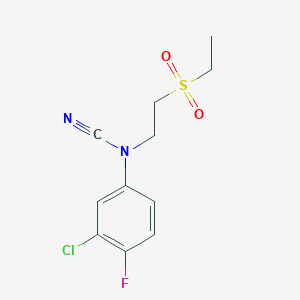

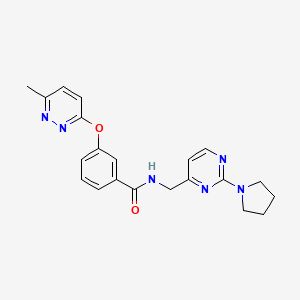
![(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2621596.png)
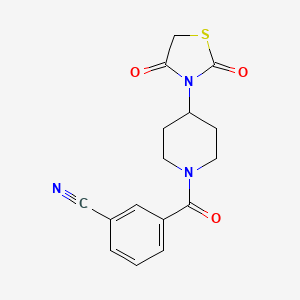
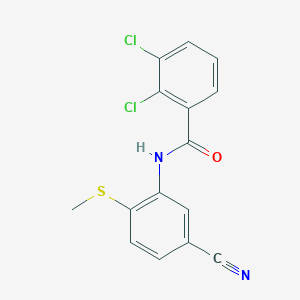
![7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2621602.png)
![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)
